ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate
Description
Properties
IUPAC Name |
ethyl 4-(2-amino-2-hydroxyiminoethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-16-11(14)8-3-5-9(6-4-8)17-7-10(12)13-15/h3-6,15H,2,7H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMWWUOWJWMTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 4-(Cyanomethoxy)benzoate
The initial step involves alkylation of 4-hydroxybenzoic acid with chloroacetonitrile under basic conditions. In a representative procedure, 4-hydroxybenzoic acid (1.0 eq) is dissolved in dimethylformamide (DMF) with potassium carbonate (2.5 eq) and reacted with chloroacetonitrile (1.2 eq) at 80°C for 12 hours. After workup, 4-(cyanomethoxy)benzoic acid is obtained in 78% yield. Subsequent esterification with ethanol and concentrated sulfuric acid under reflux for 8 hours yields ethyl 4-(cyanomethoxy)benzoate.
Table 1: Reaction Conditions for Cyanomethylation
Conversion to N-Hydroxycarbamimidoyl Derivative
The nitrile group is transformed into the N-hydroxycarbamimidoyl moiety via reaction with hydroxylamine hydrochloride. Ethyl 4-(cyanomethoxy)benzoate (1.0 eq) is treated with hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (2.0 eq) in ethanol/water (3:1) at 70°C for 6 hours. The product, this compound, is recrystallized from ethyl acetate/petroleum ether, yielding 65%.
Table 2: Amidoxime Formation Parameters
Synthesis of Ethyl 4-Bromobenzoate
Adapting methods from CN109912414B, 4-bromobenzoic acid is esterified using ethanol and thionyl chloride (1.2 eq) at 60°C for 4 hours. The crude product is purified via silica gel chromatography, achieving 85% yield.
Cyanation and Amidoxime Formation
Ethyl 4-bromobenzoate undergoes cyanation using zinc cyanide (1.5 eq) and a palladium catalyst in DMF at 120°C for 24 hours. The resulting ethyl 4-cyanobenzoate is reacted with hydroxylamine hydrochloride under conditions similar to Route 1, yielding this compound in 58% overall yield.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
-
Route 1 offers a higher yield (65% final step) but requires stringent control during cyanomethylation to avoid over-alkylation.
-
Route 2 provides a more straightforward pathway for large-scale synthesis but involves costly palladium catalysts and lower overall yields (58%).
Table 3: Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 51%* | 58% |
| Cost | Moderate | High |
| Scalability | Limited | High |
*Calculated from 78% (Step 1) × 65% (Step 2).
Structural Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for confirming the structure. For example:
-
¹H NMR (DMSO-d₆) : δ 8.02 (d, 2H, aromatic), 4.32 (q, 2H, OCH₂CH₃), 4.21 (s, 2H, CH₂), 10.12 (s, 1H, NH).
Optimization Strategies
Solvent and Temperature Effects
-
Cyanomethylation : Replacing DMF with acetonitrile reduces side reactions but extends reaction time to 18 hours.
-
Amidoxime Formation : Increasing the temperature to 80°C reduces the reaction time to 4 hours but risks decomposition.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical studies to investigate enzyme activities or metabolic pathways.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds Compared:
Methyl 4-(N-Hydroxycarbamimidoyl)benzoate (CAS 135321-84-5, Similarity: 0.54)
Ethyl 4-(((Methyl(phenyl)amino)methylene)amino)benzoate (CAS Unlisted, Similarity: 0.62)
N-Hydroxy-4-(2-hydroxyethoxy)benzamide (Synthesized in )
Ethyl(E)-4-((3-(4-Alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoate (Studied in )
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Substituent Variations |
|---|---|---|
| Ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate | Ethyl ester, Amidoxime, Methoxy linker | Para-substituted amidoxime |
| Methyl 4-(N-hydroxycarbamimidoyl)benzoate | Methyl ester, Amidoxime | Methyl ester vs. ethyl ester |
| Ethyl 4-(((Methyl(phenyl)amino)methylene)amino)benzoate | Ethyl ester, Hydrazone-like moiety | Phenylamino group instead of amidoxime |
| N-Hydroxy-4-(2-hydroxyethoxy)benzamide | Hydroxyethyl linker, Benzamide | Hydroxyethoxy vs. methoxy linker |
| Ethyl(E)-4-((3-(4-Alkoxy-3-methoxyphenyl)acryloyl)oxy)benzoate | Ethyl ester, Acrylate, Methoxy groups | Lateral methoxy and alkoxy groups |
Key Observations :
- The amidoxime group distinguishes the target compound from hydrazone derivatives (e.g., Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate), offering superior metal-chelating capabilities due to the N–OH and C=NH₂ moieties .
- Substituent positioning (e.g., para-methoxy vs. ortho-methoxy in derivatives) influences steric effects and electronic properties, which may alter mesophase behavior or crystallinity .
Key Observations :
- The target compound’s synthesis may parallel N-hydroxy-4-(2-hydroxyethoxy)benzamide (), where hydroxylamine reacts with a nitrile or ester precursor. However, the methoxy linker introduces additional complexity in regioselectivity .
- Steglich esterification () is a mild method for ester formation, contrasting with harsher conditions (e.g., NaI/ethylene carbonate at 140°C in ) .
Physicochemical and Functional Properties
Table 3: Property Comparison
Key Observations :
Biological Activity
Ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
This compound features a unique structure that includes an ethyl ester, a methoxy group, and a hydroxycarbamimidoyl moiety. The synthesis typically involves the reaction of ethyl 4-aminobenzoate with hydroxylamine followed by carbamimidoylation under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.
The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxycarbamimidoyl group can form hydrogen bonds, facilitating interactions with enzymes or receptors that may lead to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that this compound exhibits potent antibacterial properties. In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens have been reported as follows:
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 12 |
Additionally, antifungal assessments have shown promising results against Candida albicans, indicating potential utility in treating fungal infections.
Anticancer Activity
The compound has also been studied for its antiproliferative effects on cancer cell lines. Notably, it demonstrated selective cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 5.3 μM. This suggests that this compound may inhibit cancer cell growth through mechanisms that involve cell cycle arrest or apoptosis.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of various derivatives similar to this compound. The results indicated significant zones of inhibition against both E. coli and Bacillus subtilis, demonstrating its potential as a therapeutic agent in infectious diseases.
- Antifungal Assessment : Another investigation focused on the antifungal properties against C. albicans, where the compound showed effective inhibition, suggesting its applicability in treating fungal infections in clinical settings.
- Anticancer Research : A comprehensive study assessed the cytotoxic effects on several cancer cell lines, revealing that the compound selectively inhibited MCF-7 cells while exhibiting lower toxicity towards normal cells, highlighting its therapeutic potential.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | Effect | IC50/MIC (μM) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition | 8 |
| Antibacterial | Escherichia coli | Inhibition | 12 |
| Antifungal | Candida albicans | Inhibition | Not specified |
| Anticancer | MCF-7 | Cytotoxicity | 5.3 |
Q & A
Q. What are the recommended synthetic routes for ethyl 4-[(N-hydroxycarbamimidoyl)methoxy]benzoate, and how can reaction conditions be optimized?
this compound can be synthesized via multi-step procedures involving esterification and functional group transformations. A common approach is Steglich esterification, where ethyl 4-hydroxybenzoate reacts with a hydroxycarbamimidoyl derivative in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Optimization involves controlling reaction temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side products. Purity is confirmed via TLC and spectroscopic methods (FT-IR, ¹H-NMR) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- Melting point analysis : To assess crystalline purity.
- FT-IR spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretch from hydroxycarbamimidoyl).
- ¹H-NMR : Confirmation of substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons).
- Elemental microanalysis : Validation of empirical formula .
For advanced validation, X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for resolving ambiguities in stereochemistry or hydrogen bonding .
Q. What solvents and storage conditions are optimal for maintaining stability?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays, while non-polar solvents (e.g., ethyl acetate) are preferred for synthetic steps. Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the hydroxycarbamimidoyl group. Avoid exposure to moisture and light .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Discrepancies in X-ray diffraction data (e.g., disordered methoxy groups) require iterative refinement using SHELXL. Employ high-resolution data (≤1.0 Å) and twinning correction algorithms. Validate hydrogen bonding via Hirshfeld surface analysis . For ambiguous cases, cross-reference with spectroscopic data (e.g., NOESY for spatial proximity) .
Q. What strategies address contradictory biological activity data in enzyme inhibition studies?
Conflicting results may arise from assay conditions (e.g., pH, co-solvents) or target selectivity. To resolve this:
- Perform dose-response curves (IC₅₀) across multiple assays (e.g., fluorometric vs. colorimetric).
- Use structural analogs (e.g., ethyl 4-[(cyclohexylcarbamoyl)amino]benzoate) as controls to isolate the hydroxycarbamimidoyl group’s role .
- Apply computational docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Q. How can reaction yields be improved for large-scale synthesis?
Optimize via:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The hydroxycarbamimidoyl group acts as a weak nucleophile. Mechanistic studies using ¹³C-NMR kinetic profiling reveal that electron-withdrawing substituents on the benzoate ring accelerate SN2 reactions. For SN1 pathways, polar solvents stabilize carbocation intermediates, as shown in analogs like ethyl 4-(prop-2-en-1-yloxy)benzoate .
Q. How does the compound’s electronic configuration influence its spectroscopic properties?
The conjugated hydroxycarbamimidoyl group induces bathochromic shifts in UV-Vis spectra (λmax ~270 nm). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) correlate HOMO-LUMO gaps with observed redox potentials in cyclic voltammetry .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
